5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one
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Overview
Description
10-Hydroxy-infractopicrin is a naturally occurring alkaloid isolated from the fruiting bodies of the mushroom Cortinarius infractus . This compound has garnered significant interest due to its potent acetylcholinesterase (AChE) inhibitory activity, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of 10-Hydroxy-infractopicrin involves extracting the fruiting bodies of Cortinarius infractus using solvents such as ethanol and ethyl acetate . The compound is then purified through chromatographic techniques .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of 10-Hydroxy-infractopicrin. Most of the available data pertains to laboratory-scale extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxy-infractopicrin primarily undergoes reactions typical of alkaloids, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
10-Hydroxy-infractopicrin has a wide range of scientific research applications:
Mechanism of Action
10-Hydroxy-infractopicrin exerts its effects by selectively inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly beneficial in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Infractopicrin: Another alkaloid isolated from Cortinarius infractus, which also exhibits AChE inhibitory activity.
Suillin: An alkaloid from Suillus luteus with similar AChE inhibitory properties.
Galanthamine: A well-known AChE inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness: 10-Hydroxy-infractopicrin stands out due to its higher selectivity and potency in inhibiting acetylcholinesterase compared to other similar compounds . This selectivity makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C17H13N2O2+ |
---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
5-hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one |
InChI |
InChI=1S/C17H12N2O2/c20-11-3-4-14-13(9-11)12-5-7-18-6-1-2-10-8-15(21)19(14)17(12)16(10)18/h3-5,7-9H,1-2,6H2/p+1 |
InChI Key |
TZDVCUDVOZPAPT-UHFFFAOYSA-O |
Canonical SMILES |
C1CC2=CC(=O)N3C4=C(C=C(C=C4)O)C5=C3C2=[N+](C1)C=C5 |
Origin of Product |
United States |
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